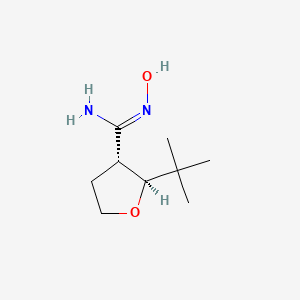
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide is a chiral compound with a unique structure that includes a tert-butyl group and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective addition of lithium dialkylcuprates to this enoate yields the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product purity .
化学反应分析
Types of Reactions
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of (2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2S,3R)-2-tert-butyl-N’-hydroxyoxolane-3-carboximidamide is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
生物活性
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant case studies and research findings.
- Molecular Formula : C9H18N2O2
- Molar Mass : 186.25 g/mol
- Structure : The compound features a tert-butyl group, a hydroxy oxolane ring, and a carboximidamide functional group.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessed various derivatives for their activity against Mycobacterium tuberculosis, revealing that compounds with similar structures showed moderate to good activities.
| Compound | Activity Against M. tuberculosis | MIC (µg/mL) |
|---|---|---|
| 6a | Moderate | 32 |
| 6b | Good | 16 |
| 6c | Inactive | >64 |
The presence of a free amino group at C2 was crucial for enhancing biological activity, while the sulfonamide moiety further contributed to the effectiveness against bacterial strains .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Studies have shown that carboximidamides can inhibit enzymes involved in cancer progression. For instance, this compound was tested for its ability to disrupt nutrient transport systems in cancer cells, leading to increased cytotoxicity.
In vitro studies demonstrated that at concentrations around 2 µM, this compound effectively inhibited cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.5 | Nutrient transporter downregulation |
| Hep G2 | 1.8 | Induction of autophagy |
These findings suggest that the compound may "starve" cancer cells by inhibiting essential nutrient uptake mechanisms .
Enzyme Inhibition
Carboximidamides like this compound have been identified as potential inhibitors for various enzymes linked to neurodegenerative diseases and cancer. The mechanism typically involves binding to the enzyme's active site, thus preventing substrate interaction.
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of several derivatives derived from this compound against M. tuberculosis. Results indicated that certain modifications significantly enhanced activity while maintaining acceptable cytotoxicity profiles .
- Cytotoxicity Assessment : The cytotoxic effects were measured using the MTT assay on Hep G2 cells. Compounds demonstrated varying degrees of toxicity with therapeutic indices indicating that while some were effective against cancer cells, they also exhibited significant toxicity towards normal cells .
属性
CAS 编号 |
2089472-82-0 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1 |
InChI 键 |
MWYARSVIEVYJDD-BQBZGAKWSA-N |
SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
手性 SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)C(=NO)N |
规范 SMILES |
CC(C)(C)C1C(CCO1)C(=NO)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















